Sodium 1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate
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Overview
Description
Sodium 1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate is a chemical compound with a complex structure that includes a pyrrolidine ring, a sulfinate group, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfinate Group: The sulfinate group is introduced using sulfonation reactions, often involving reagents like sulfur dioxide or sulfonyl chlorides.
Addition of the Boc Protecting Group: The tert-butoxycarbonyl group is added using Boc anhydride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Sodium 1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to sulfonate using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the sulfinate group to sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
Oxidation: Sulfonate derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Sodium 1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonate and sulfide derivatives.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfinate group.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium 1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate involves its reactivity with various molecular targets. The sulfinate group can participate in redox reactions, while the Boc protecting group can be removed under acidic conditions to reveal reactive sites on the pyrrolidine ring. These interactions can modulate biochemical pathways and molecular functions.
Comparison with Similar Compounds
Similar Compounds
- Sodium;2-[[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetate .
- Sodium;(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-sulfinate .
- Sodium 1-{[(2-methyl-2-propanyl)oxy]carbonyl}-3-pyrrolidinesulfinate .
Uniqueness
Sodium 1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the Boc protecting group allows for selective deprotection and subsequent reactions, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
sodium;1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-sulfinate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S.Na/c1-9(2,3)14-8(11)10-5-4-7(6-10)15(12)13;/h7H,4-6H2,1-3H3,(H,12,13);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCQFZCTMMHGSD-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)S(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16NNaO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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